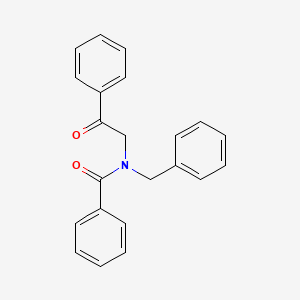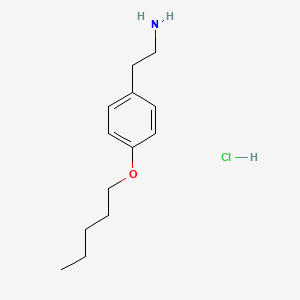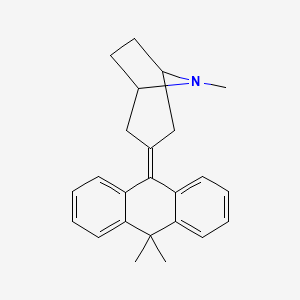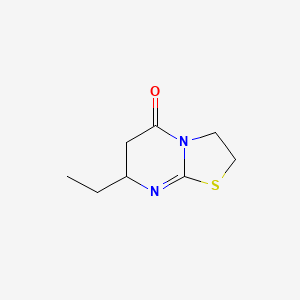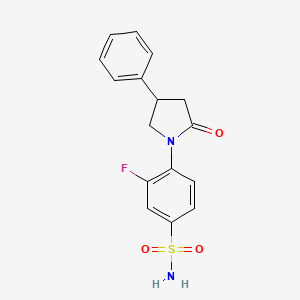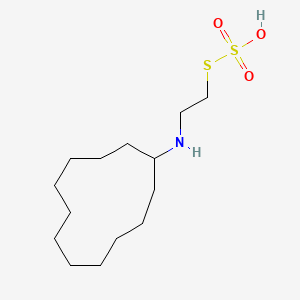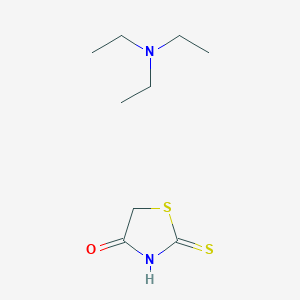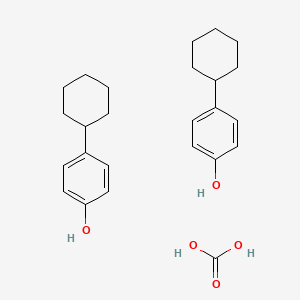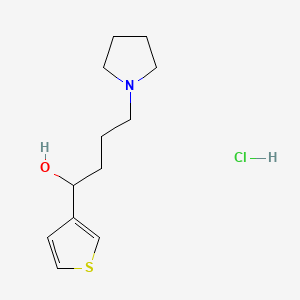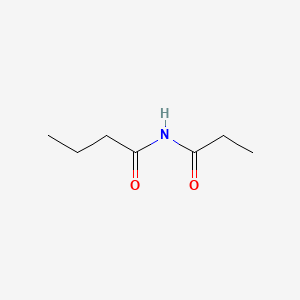
4-Hexen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexen-2-one is an organic compound with the molecular formula C6H10O . It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is also known by other names such as 2-Hexen-5-one , Acetone, methylallyl , and Methylallyl acetone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hexen-2-one can be synthesized through various organic reactions. One common method involves the reaction of 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran (THF) in the presence of zinc granules . The reaction is initiated by adding methyl bromoacetate , leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The exact methods may vary depending on the desired purity and yield, but they generally follow similar reaction pathways as those used in laboratory settings.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hexen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or other derivatives.
Aplicaciones Científicas De Investigación
4-Hexen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications and drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hexen-2-one involves its interaction with various molecular targets and pathways. The carbonyl group (C=O) in the compound is highly reactive and can form covalent bonds with nucleophiles. This reactivity allows it to participate in various biochemical and chemical processes, influencing metabolic pathways and enzyme activities .
Comparación Con Compuestos Similares
- Hex-4-en-2-one
- 2-Hexen-5-one
- Acetone, methylallyl
- Methylallyl acetone
Comparison: 4-Hexen-2-one is unique due to its specific structure and reactivity. While similar compounds may share some functional groups, the position of the double bond and the carbonyl group in this compound gives it distinct chemical properties and reactivity patterns .
Propiedades
Número CAS |
25659-22-7 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
(E)-hex-4-en-2-one |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h3-4H,5H2,1-2H3/b4-3+ |
Clave InChI |
YRXUQYBLFBZHNE-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/CC(=O)C |
SMILES canónico |
CC=CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



